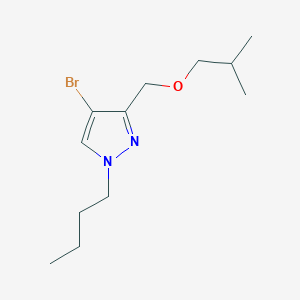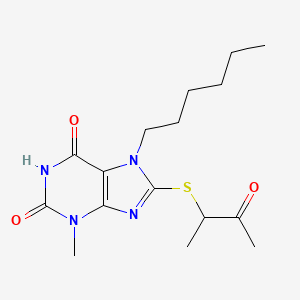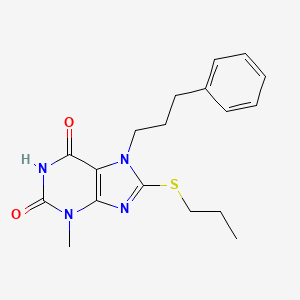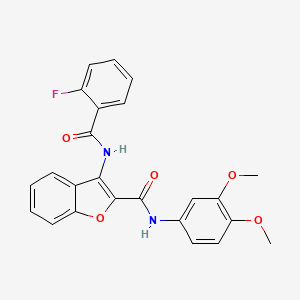
N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide, also known as DBF, is a novel compound that has been synthesized and studied for its potential applications in scientific research. DBF belongs to a class of compounds known as benzofuran derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways. For example, N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a role in cancer progression and inflammation (Shi et al., 2015). N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a role in inflammation and cancer (Wang et al., 2019).
Biochemical and Physiological Effects
Studies have shown that N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide exhibits various biochemical and physiological effects, including anticancer, neuroprotective, and anti-inflammatory effects. N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation in the lungs and kidneys (Shi et al., 2015; Wang et al., 2019). N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide has also been shown to protect neurons from oxidative stress and reduce inflammation in the brain (Zhang et al., 2017).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide in lab experiments is its potent anticancer activity against various cancer cell lines. N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide has been shown to be effective against both drug-sensitive and drug-resistant cancer cells, making it a promising candidate for cancer therapy (Shi et al., 2015). However, one limitation of using N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide. One area of research could focus on elucidating the mechanism of action of N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide, which may help to identify new targets for cancer therapy and anti-inflammatory therapy. Another area of research could focus on optimizing the synthesis method of N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide to improve its solubility and bioavailability. Additionally, future research could investigate the efficacy of N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide in animal models of cancer and inflammation to determine its potential for clinical use.
Conclusion
N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide, or N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide, is a novel compound that has been synthesized and studied for its potential applications in scientific research. N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide exhibits potent anticancer, neuroprotective, and anti-inflammatory effects, making it a promising candidate for cancer therapy and anti-inflammatory therapy. Future research on N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide could focus on elucidating its mechanism of action, optimizing its synthesis method, and investigating its efficacy in animal models of cancer and inflammation.
Synthesemethoden
The synthesis of N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide involves a multi-step process that starts with the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The resulting compound is then reacted with 3,4-dimethoxyaniline to form 3-(2-fluorobenzamido)-4,5-dimethoxybenzoic acid. The final step involves the reaction of the acid with benzofuran-2-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) to form N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide (Shi et al., 2015).
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide has been studied for its potential applications in various scientific research areas, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies have shown that N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer (Shi et al., 2015). N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain (Zhang et al., 2017). In addition, N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide has been shown to have anti-inflammatory effects, reducing inflammation in the lungs and kidneys (Wang et al., 2019).
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-[(2-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5/c1-30-19-12-11-14(13-20(19)31-2)26-24(29)22-21(16-8-4-6-10-18(16)32-22)27-23(28)15-7-3-5-9-17(15)25/h3-13H,1-2H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABKGDAXQZZZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2855521.png)
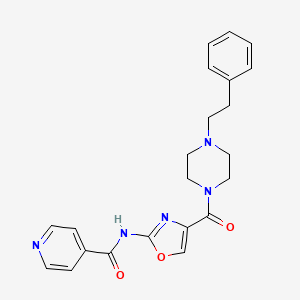
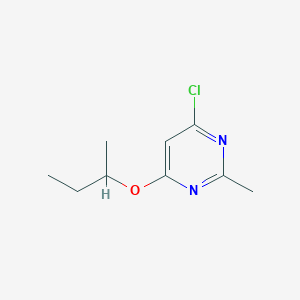
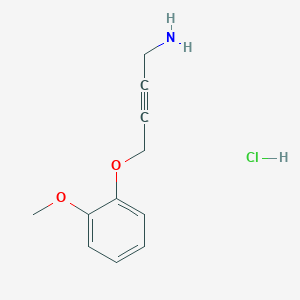

![Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2855530.png)
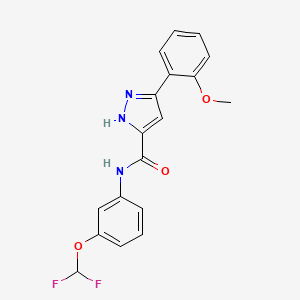

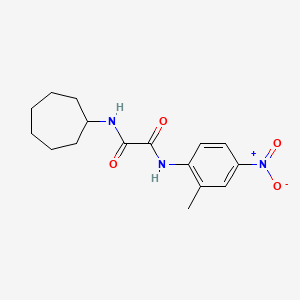
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2855538.png)
